APL1b25 Trifluoroacetate
Description
APL1b25 Trifluoroacetate is a chemically modified derivative of the parent compound APL1b25, where trifluoroacetic acid (TFA) forms a salt with the base molecule. This modification enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. These salts typically involve the substitution of acidic protons in the parent compound with the trifluoroacetate anion (CF₃COO⁻), altering physicochemical properties while retaining biological activity .
Properties
Molecular Formula |
C100H167F3N28O37S |
|---|---|
Molecular Weight |
2442.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C98H166N28O35S.C2HF3O2/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140;3-2(4,5)1(6)7/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102);(H,6,7)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-;/m0./s1 |
InChI Key |
IUSJYZVLKBOWIB-OMMPKWBLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of APL1b25 Trifluoroacetate typically involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The synthetic route involves the use of acetate and fluoride as precursors, and the reaction conditions include the use of ion chromatography for the separation of trifluoroacetate, acetate, and fluoride .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of reagent-free ion chromatography systems. These systems allow for the determination of anions or cations with only the addition of deionized water . The high-capacity IonPac AS18 anion-exchange column is used to separate trace trifluoroacetate from an excess of other anions in pharmaceutical buffers .
Chemical Reactions Analysis
Types of Reactions: APL1b25 Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative deprotection of dithiane-containing alkaloids in the presence of bis(trifluoroacetoxy)iodobenzene . This reaction is ideal for labile alkaloids and generates the corresponding ketoamines .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include phenyliodine bis(trifluoroacetate) and nitroxyl radical catalysts . The conditions for these reactions are typically mild and metal-free, making them suitable for a broad substrate scope .
Major Products: The major products formed from reactions involving this compound include vicinal tricarbonyl amides and primary aryl, heteroaryl, and alkyl amines . These products are valuable in various chemical synthesis processes.
Scientific Research Applications
APL1b25 Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it serves as a potential biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . The compound is also used in the purification of synthetic peptides in the pharmaceutical and biotechnology industries .
Mechanism of Action
The mechanism of action of APL1b25 Trifluoroacetate involves its interaction with amyloid precursor-like protein 1. The compound is involved in the pathogenesis of Alzheimer’s disease, and its enzymatic processing results in peptides that are not neurotoxic . The molecular targets and pathways involved include the amyloid precursor-like protein 1 and its associated pathways in the brain .
Comparison with Similar Compounds
Comparative Analysis with Similar Trifluoroacetate Salts
Structural and Chemical Properties
Trifluoroacetate salts are characterized by their ionic interactions between the parent compound and the trifluoroacetate anion. Key comparisons include:
Key Observations :
- Trifluoroacetate salts generally exhibit improved solubility in polar solvents compared to their free-base counterparts due to ionic interactions .
- Stability varies depending on the parent compound; for example, BPC 157 trifluoroacetate remains stable under refrigeration, whereas Tachyplesin I trifluoroacetate degrades under heat .
Industrial and Biomedical Relevance
- Pharmaceuticals : Trifluoroacetate salts are preferred in drug formulation for their solubility and stability. BPC 157 trifluoroacetate is explored for gastrointestinal and musculoskeletal therapies .
- Chemical Research : Trifluoroacetate-containing ionic liquids (e.g., [emim][trifluoroacetate]) are studied for CO₂ capture, highlighting the anion’s role in gas solubility .
Q & A
Basic: What analytical methods are recommended for detecting and quantifying trifluoroacetate in environmental samples?
Answer:
Trifluoroacetate (TFA) detection in environmental matrices requires high sensitivity due to its persistence and low natural abundance. Key methods include:
- Ion Chromatography (IC): Achieves quantification limits as low as 0.5 ppb in snow/ice samples using suppressed conductivity detection .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Enables trace analysis of polar TFA in water (groundwater, drinking water) with robust separation and minimal matrix interference .
- Deconvolution of Infrared Signals: In surface studies, CF₃ signals from TFA decomposition are quantified via temperature-programmed desorption, distinguishing TFA from acetate .
Basic: How can researchers assess the purity of trifluoroacetate salts in synthetic peptides?
Answer:
Purity assessment involves:
- Reverse-Phase HPLC: Peaks are integrated to quantify trifluoroacetate content, with >95% purity typically required for biological studies .
- Amino Acid Analysis (AAA): Validates peptide-to-counterion ratios, correcting for trifluoroacetate mass contributions .
- Mass Spectrometry (MS): Confirms molecular weight and detects residual TFA or related impurities .
Advanced: What experimental approaches resolve discrepancies in TFA concentration data across environmental studies?
Answer:
Discrepancies arise from sampling protocols and analytical variability. Mitigation strategies include:
- Standardized Calibration: Use NIST-certified TFA reference materials to harmonize inter-laboratory data .
- Matrix-Specific Recovery Tests: Account for TFA losses in snow/ice (via sublimation) or water (via biodegradation) .
- Longitudinal Monitoring: Track seasonal variations (e.g., Beijing’s 17-fold TFA increase over a decade) to contextualize spatial-temporal trends .
Advanced: How does the trifluoroacetate counterion influence peptide stability and bioactivity?
Answer:
- Stability: TFA’s hydrophobicity enhances peptide solubility in aqueous buffers but may accelerate aggregation under freeze-thaw cycles. Comparative studies with acetate or chloride salts are recommended .
- Bioactivity: TFA can interfere with receptor-binding assays (e.g., PAR4 antagonism). Control experiments using dialysis or ion-exchange chromatography isolate counterion effects .
Advanced: What challenges arise in quantifying TFA decomposition products under experimental conditions?
Answer:
- Selectivity: TFA decomposes to CO₂ and CF₃ radicals, but overlapping signals with acetate require isotopic labeling (¹³C-TFA) or selective ion monitoring .
- Reaction Kinetics: Temperature and pH affect decomposition rates. In situ FTIR or gas chromatography captures transient intermediates .
Basic: What are the primary environmental sources and pathways of TFA accumulation?
Answer:
- Anthropogenic Sources: Degradation of hydrofluorocarbons (HFCs) and pharmaceuticals .
- Natural Sources: Volcanic emissions and biomass burning, though minor compared to industrial inputs .
- Persistence: TFA resists photolysis and hydrolysis, accumulating in groundwater and polar ice .
Advanced: How do intermolecular interactions between TFA and peptides affect crystallization?
Answer:
- Crystallization Screens: TFA’s chaotropic nature disrupts hydrogen bonding. Replace with gentler counterions (e.g., acetate) for X-ray diffraction studies .
- Surface Anchoring: In catalytic systems, TFA binds to metal surfaces (e.g., silver), altering reaction pathways in nanoparticle synthesis .
Advanced: What methodological considerations are critical for studying TFA in catalytic reactions?
Answer:
- Solvent Compatibility: TFA’s acidity (pKa ~0.3) may protonate substrates. Neutralize with bases (e.g., Et₃N) in situ .
- Reaction Monitoring: Use ¹⁹F NMR to track TFA release kinetics in trifluoroacetylated intermediates .
Basic: What protocols ensure accurate TFA measurement in biological matrices?
Answer:
- Sample Preparation: Acidify biological fluids (e.g., plasma) to precipitate proteins, reducing matrix interference .
- LC-MS/MS with Isotopic Dilution: Spike samples with ¹³C-TFA for internal calibration, improving accuracy in pharmacokinetic studies .
Advanced: How can researchers differentiate TFA-induced artifacts from true biological responses?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
